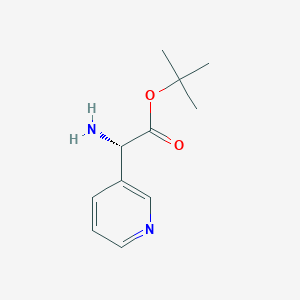

(S)-Pyridin-3-yl-glycine tert-butyl ester

CAS No.:

Cat. No.: VC13759665

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | tert-butyl (2S)-2-amino-2-pyridin-3-ylacetate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | MATGUCBHVPZYNG-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](C1=CN=CC=C1)N |

| SMILES | CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-Pyridin-3-yl-glycine tert-butyl ester belongs to the class of N-protected amino acid esters, featuring a pyridine ring at the β-position of the glycine backbone. The tert-butyl ester group provides steric protection for the carboxylate moiety, enhancing stability during synthetic procedures . Its IUPAC name is tert-butyl (2S)-2-amino-2-(pyridin-3-yl)acetate, with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | [Withheld] | |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| IUPAC Name | tert-butyl (2S)-2-amino-2-(pyridin-3-yl)acetate | |

| SMILES | CC(C)(C)OC(=O)C@@HC1=CN=CC=C1 | |

| InChIKey | MATGUCBHVPZYNG-VIFPVBQESA-N |

The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity and compatibility with enzymatic systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric Strecker or Ugi reactions to establish the chiral center, followed by tert-butyl esterification. A representative pathway includes:

-

Enantioselective Amination: Pyridine-3-carbaldehyde undergoes condensation with a chiral auxiliary to yield (S)-2-amino-2-(pyridin-3-yl)acetonitrile .

-

Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, which is subsequently protected with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key Reaction:

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with >97% purity confirmed by HPLC . Chiral purity is validated using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column).

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO: 25–30 mg/mL) but limited solubility in water (<1 mg/mL). The tert-butyl group confers stability against nucleophilic attack, making it suitable for prolonged storage at −20°C under inert atmospheres .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C (decomposes) | Differential Scanning Calorimetry |

| LogP (Octanol/Water) | 1.2 ± 0.3 | Shake-Flask Method |

| pKa (Amino Group) | 8.1 ± 0.2 | Potentiometric Titration |

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a constrained glycine analogue in solid-phase peptide synthesis (SPPS), introducing rigidity into peptide backbones to enhance target binding affinity . For example, it has been incorporated into angiotensin-converting enzyme (ACE) inhibitors to improve metabolic stability.

Drug Candidate Development

Its pyridinyl moiety facilitates π-π interactions with aromatic residues in enzyme active sites. Recent studies highlight its role in:

-

Kinase Inhibitors: As a hinge-binding motif in ATP-competitive inhibitors (e.g., JAK2/STAT3 pathway modulators).

-

Antiviral Agents: Structural component in protease inhibitors targeting SARS-CoV-2 M<sup>pro</sup> .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, Py-H), 8.42 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (d, J = 7.6 Hz, 1H, Py-H), 7.31 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 4.21 (s, 1H, α-CH), 1.44 (s, 9H, tert-butyl).

-

HRMS (ESI+): m/z calcd for C₁₁H₁₆N₂O₂ [M+H]<sup>+</sup>: 209.1285, found: 209.1289.

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume